2-amino-7,7-dimethyl-4-(1-methylpyrrol-2-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Description
This chromene derivative belongs to the 4H-pyran family, characterized by a fused bicyclic structure with a cyano group at position 3, an amino group at position 2, and a 1-methylpyrrol-2-yl substituent at position 2. Such compounds are synthesized via multicomponent reactions, often involving β-naphthol or substituted cinnamons .
Properties
CAS No. |
296797-08-5 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-(1-methylpyrrol-2-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H19N3O2/c1-17(2)7-12(21)15-13(8-17)22-16(19)10(9-18)14(15)11-5-4-6-20(11)3/h4-6,14H,7-8,19H2,1-3H3 |
InChI Key |
SKQGDIRHJLTTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CN3C)C(=O)C1)C |
solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
The compound 2-amino-7,7-dimethyl-4-(1-methylpyrrol-2-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile is a derivative of the 4H-chromene class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 294.3 g/mol. The compound features a chromene scaffold that is known for its biological versatility.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the chromene core and subsequent modifications to introduce functional groups such as amino and carbonitrile moieties. Recent studies have detailed methods for synthesizing various 4H-chromene derivatives, emphasizing the importance of structural modifications for enhancing biological activity .
Tyrosinase Inhibition
One of the primary biological activities investigated for this compound is its inhibitory effect on tyrosinase, an enzyme crucial in melanin biosynthesis. In vitro studies have shown that certain derivatives of 4H-chromene exhibit significant tyrosinase inhibition, with IC50 values indicating potency comparable to established inhibitors like kojic acid. For instance, derivatives synthesized in recent research demonstrated IC50 values ranging from approximately 35 µM to 39 µM .
Anticancer Activity
The chromene derivatives have also been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of tubulin polymerization, leading to cell cycle arrest .
Case Study:
A study involving a specific derivative showed it could significantly reduce cell viability in various cancer cell lines while triggering apoptotic pathways. The mechanism was linked to the compound's ability to interfere with microtubule dynamics, which is critical for cell division.
Other Biological Activities
In addition to tyrosinase inhibition and anticancer effects, compounds within this class have demonstrated a range of other biological activities:
- Antimicrobial : Exhibiting activity against various bacterial strains.
- Antidiabetic : Some derivatives have shown potential in managing blood glucose levels.
- Anticholinesterase : Implicating potential use in treating neurodegenerative diseases by inhibiting acetylcholinesterase .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Compounds inhibit key enzymes such as tyrosinase and acetylcholinesterase.
- Disruption of Microtubules : By binding to tubulin, they prevent normal microtubule assembly.
- Induction of Apoptosis : Through caspase activation pathways leading to programmed cell death.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds similar to 2-amino-7,7-dimethyl-4-(1-methylpyrrol-2-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile have demonstrated anticancer properties. Research indicates that chromene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that related compounds exhibit activity against breast and colon cancer cell lines .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthetic Methodologies
The synthesis of this compound can be achieved through various organic transformations. Notable methods include:
-
Condensation Reactions :
- The compound can be synthesized through condensation reactions involving appropriate aldehydes and malononitrile derivatives under acidic or basic conditions. This method allows for the introduction of various substituents on the chromene ring, tailoring the compound's properties for specific applications .
- Microwave-Assisted Synthesis :
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Gao et al. (2001) | Demonstrated the anticancer activity of related chromene compounds against various cancer cell lines. |
| Xu et al. (2011) | Highlighted the potential of these compounds in treating inflammatory diseases such as rheumatoid arthritis. |
| Luan et al. (2011) | Discussed synthetic pathways for amino-substituted chromenes and their biological implications. |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The 1-methylpyrrol-2-yl group distinguishes this compound from analogs with other aryl/heteroaryl substituents. Key comparisons include:
Table 1: Substituent-Based Comparisons
Key Observations:
- Thermal Stability : The biphenyl hybrid (4am) exhibits exceptional thermal stability (mp >300°C), likely due to extended conjugation and rigid packing .
- Electronic Effects : Thienyl () and pyridinyl () substituents introduce heteroatoms, altering electronic properties and hydrogen-bonding capacity compared to purely aromatic substituents like phenyl .
Crystallographic and Structural Insights
- Crystal Packing : The phenyl-substituted analog () and biphenyl hybrids () likely exhibit dense π-π stacking, whereas the target compound’s methylpyrrole may introduce torsional strain, affecting crystal symmetry .
- Hydrogen Bonding: The amino and carbonyl groups in all analogs facilitate intermolecular hydrogen bonds, stabilizing the crystal lattice. For example, Acta Crystallographica reports N–H···O and C–H···N interactions in phenyl-substituted chromenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
